

Revolutionizing Lipidomics: Utilizing Odd-Chain Triacylglycerols as a Robust Internal Standard

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Compound of Interest

Compound Name:	1,2-Dioleoyl-3-linoleoyl-rac-glycerol
Cat. No.:	B1353721

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the burgeoning field of lipidomics, accurate and reproducible quantification of lipid species is paramount for elucidating their roles in health and disease. A key challenge in mass spectrometry-based lipid analysis is overcoming variability introduced during sample preparation and ionization. The use of internal standards is a cornerstone of robust quantitative lipidomics, and odd-chain lipids, which are not typically endogenous in mammalian systems, have emerged as a superior choice to mitigate analytical variance.^{[1][2]} This document provides detailed application notes and protocols for the use of an odd-chain triacylglycerol (OOL), specifically triheptadecanoin (TG 17:0/17:0/17:0), as an internal standard for the quantitative analysis of triacylglycerols (TAGs) and other lipid classes in biological samples.

Principle and Advantages of Using Odd-Chain Lipids

The fundamental principle behind using an odd-chain lipid like triheptadecanoin as an internal standard lies in its chemical similarity to endogenous even-chain lipids, allowing it to mimic their behavior during extraction and analysis.^[2] However, its distinct mass due to the odd-numbered

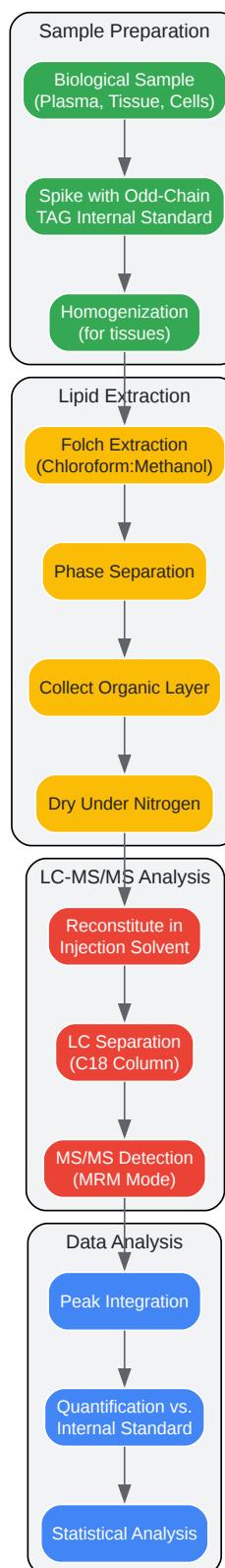
fatty acid chains makes it easily distinguishable from the lipids being quantified in the mass spectrometer.

Key Advantages:

- Minimizes Interference: Since most naturally occurring fatty acids in mammals have an even number of carbon atoms, odd-chain lipids are present at very low levels, reducing the risk of interference with endogenous analytes.[\[1\]](#)
- Accurate Correction: By adding a known amount of the odd-chain internal standard to the sample at the beginning of the workflow, any sample loss during extraction or variations in ionization efficiency can be accurately corrected.[\[2\]](#)
- Broad Applicability: While ideal for quantifying triacylglycerols, odd-chain standards can also be used for the semi-quantitative analysis of other lipid classes, assuming similar extraction and ionization efficiencies.

Experimental Workflow

The overall workflow for a lipidomics experiment using an odd-chain triacylglycerol internal standard is depicted below. This process involves sample preparation with the addition of the internal standard, lipid extraction, separation by liquid chromatography, and detection and quantification by tandem mass spectrometry.



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Figure 1: A typical experimental workflow for lipidomics analysis.

Detailed Experimental Protocols

This section provides a detailed protocol for the quantification of triacylglycerols in human plasma using triheptadecanoic acid as an internal standard.

Materials and Reagents

- Internal Standard: Triheptadecanoic acid (TG 17:0/17:0/17:0)
- Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Isopropanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade)
- Additives: Ammonium formate
- Sample: Human Plasma (collected with EDTA)
- Glass centrifuge tubes with PTFE-lined caps
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- Autosampler vials with inserts

Preparation of Internal Standard Stock Solution

- Accurately weigh a precise amount of triheptadecanoic acid (e.g., 10 mg).
- Dissolve the standard in a known volume of chloroform:methanol (2:1, v/v) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). A commercially available odd-chain lipid mix can also be used. For example, the LIPIDOMIX® Quantitative Mass Spec Internal Standard contains 17:0-17:0-17:0 TAG at a concentration of 1500 µg/mL (1750 µM).
- Store the stock solution at -20°C in an amber glass vial.
- Prepare a working solution by diluting the stock solution with chloroform:methanol (2:1, v/v) to the desired concentration (e.g., 100 µg/mL).

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is based on the widely used Folch method for total lipid extraction.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- To a glass centrifuge tube, add 50 μ L of human plasma.
- Spike the sample with a known amount of the triheptadecanoic internal standard working solution (e.g., 10 μ L of 100 μ g/mL for a final amount of 1 μ g).
- Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Add 200 μ L of 0.9% NaCl solution to induce phase separation.
- Vortex for another 30 seconds.
- Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried lipid extract in 100 μ L of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of triacylglycerols. These may need to be optimized for your specific instrumentation.

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

Parameter	Setting
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	Acetonitrile:Water (60:40) with 10 mM ammonium formate
Mobile Phase B	Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient	0-2 min: 30% B, 2-15 min: linear gradient to 95% B, 15-20 min: hold at 95% B, 20.1-25 min: return to 30% B
Flow Rate	0.3 mL/min
Column Temperature	50°C
Injection Volume	5 μ L

Table 2: Mass Spectrometry (MS) Parameters

Parameter	Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Gas	Nitrogen
Desolvation Temp	350°C
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for Selected Triacylglycerols

This table provides a starting point for developing an MRM method. The precursor ion is the $[M+NH_4]^+$ adduct, and the product ions correspond to the neutral loss of a fatty acid. A comprehensive MRM library can be built to cover a wide range of TAGs.[\[8\]](#)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
TG 17:0/17:0/17:0 (IS)	866.8	595.6	35
TG 16:0/18:1/18:2	876.8	598.5	35
TG 16:0/18:1/18:1	878.8	600.5	35
TG 18:1/18:1/18:2	902.8	622.5	35
TG 18:0/18:1/18:2	904.8	624.5	35

Data Presentation and Quantification

The concentration of each endogenous triacylglycerol is calculated by comparing the peak area of its most intense MRM transition to the peak area of the triheptadecanoic internal standard. A response factor may need to be determined for each lipid class if absolute quantification is required.

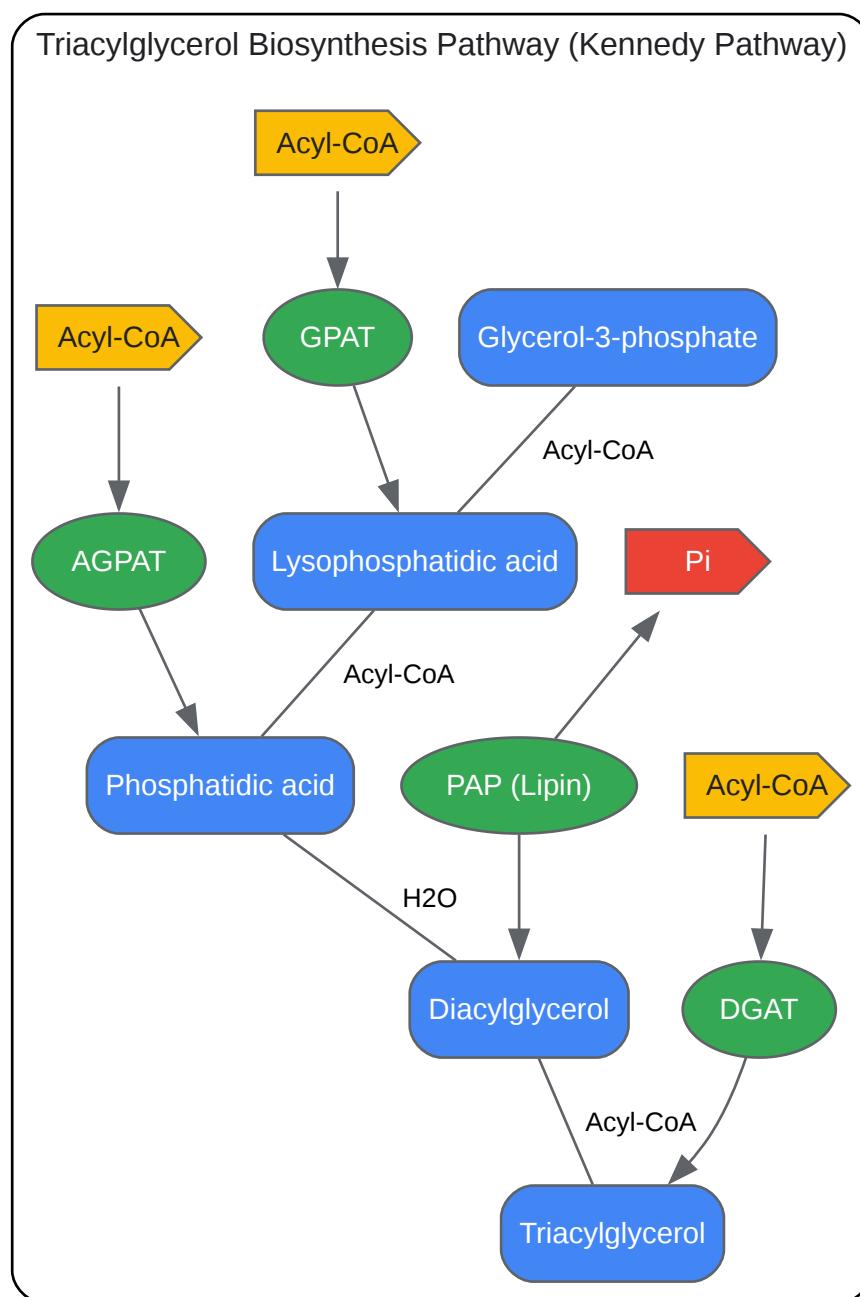
Table 4: Representative Quantitative Data of Triacylglycerols in Human Plasma

The following table presents example concentration data for several triacylglycerols quantified in human plasma samples using triheptadecanoic acid as an internal standard. This data is for illustrative purposes and actual concentrations will vary between samples.

Triacylglycerol Species	Concentration ($\mu\text{g/mL}$ plasma)
TG 16:0/18:1/18:2	25.4 ± 3.1
TG 16:0/18:1/18:1	42.1 ± 5.5
TG 18:1/18:1/18:2	38.7 ± 4.2
TG 18:0/18:1/18:2	15.9 ± 2.0
TG 18:1/18:1/18:1	55.3 ± 7.8

Signaling Pathway Visualization

Triacylglycerols are central to glycerolipid metabolism. The following diagram illustrates the de novo biosynthesis pathway of triacylglycerols, also known as the Kennedy pathway.^[9] This pathway is crucial for energy storage and is implicated in various metabolic diseases.



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Figure 2: De novo triacylglycerol biosynthesis pathway.

Conclusion

The use of odd-chain triacylglycerols, such as triheptadecanoic acid, as an internal standard provides a robust and reliable method for the quantitative analysis of lipids in complex biological samples. The detailed protocols and methodologies presented in this application note offer a comprehensive guide for researchers to implement this technique in their lipidomics workflows, leading to more accurate and reproducible data. This, in turn, will facilitate a deeper understanding of the role of lipids in biological systems and their implications in human health and disease.

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